molecular formula C19H21N3O4 B442315 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(3-NITROPHENYL)METHYL]PIPERAZINE

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(3-NITROPHENYL)METHYL]PIPERAZINE

Cat. No.: B442315
M. Wt: 355.4g/mol
InChI Key: IMEHRNXVSBPIER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

    Starting Material: Piperazine derivative

    Reagents: 3-Nitrobenzyl chloride

    Conditions: Room temperature, solvent like dichloromethane

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow reactors and automated systems to ensure high yield and purity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(3-NITROPHENYL)METHYL]PIPERAZINE typically involves multi-step organic reactions

  • Preparation of Benzo[1,3]dioxole:

      Starting Material: Catechol

      Reagents: Formaldehyde, acid catalyst

      Conditions: Reflux in an acidic medium

  • Formation of Piperazine Derivative:

      Starting Material: Benzo[1,3]dioxole

      Reagents: Piperazine, suitable base

      Conditions: Heating under reflux

Chemical Reactions Analysis

Types of Reactions: 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(3-NITROPHENYL)METHYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

    Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to yield the corresponding amines and alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon

    Substitution: Alkyl halides, nucleophiles like amines or thiols

    Hydrolysis: Acidic or basic aqueous solutions

Major Products:

    Reduction of Nitro Group: Corresponding amine derivative

    Substitution Reactions: Various substituted piperazine derivatives

    Hydrolysis Products: Amines and alcohols

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology and Medicine:

Industry:

    Pharmaceuticals: Potential use in the development of new drugs.

    Materials Science: Possible applications in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(3-NITROPHENYL)METHYL]PIPERAZINE involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring can interact with neurotransmitter receptors, affecting their function and leading to potential therapeutic effects.

Comparison with Similar Compounds

  • 1-Benzo[1,3]dioxol-5-ylmethyl-4-(4-nitro-benzyl)-piperazine
  • 1-Benzo[1,3]dioxol-5-ylmethyl-4-(2-nitro-benzyl)-piperazine
  • 1-Benzo[1,3]dioxol-5-ylmethyl-4-(3-chloro-benzyl)-piperazine

Comparison:

  • Structural Differences: The position and type of substituents on the benzyl group can significantly affect the compound’s reactivity and biological activity.
  • Unique Properties: 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(3-NITROPHENYL)METHYL]PIPERAZINE is unique due to the specific positioning of the nitro group, which can influence its reduction potential and interaction with biological targets.

This compound’s unique structure and potential applications make it a valuable subject of study in various scientific fields. Its synthesis, reactivity, and biological effects continue to be areas of active research, promising new insights and applications in the future.

Properties

Molecular Formula

C19H21N3O4

Molecular Weight

355.4g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-nitrophenyl)methyl]piperazine

InChI

InChI=1S/C19H21N3O4/c23-22(24)17-3-1-2-15(10-17)12-20-6-8-21(9-7-20)13-16-4-5-18-19(11-16)26-14-25-18/h1-5,10-11H,6-9,12-14H2

InChI Key

IMEHRNXVSBPIER-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])CC3=CC4=C(C=C3)OCO4

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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